![molecular formula C16H24ClNO2 B12275200 (1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride](/img/structure/B12275200.png)
(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride
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Overview
Description
(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride typically involves the following steps:
Formation of the cyclopentanecarboxylate core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution reactions, often using ®-1-phenylethylamine as the nucleophile.
Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a secondary amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride may exhibit antidepressant properties. Studies have shown that the stereochemistry of such compounds significantly influences their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Analgesic Effects
There is evidence suggesting that this compound may have analgesic effects. It could potentially modulate pain pathways through its action on specific receptors in the central nervous system.
Synthesis Techniques
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopentane Framework : Utilizing cyclization reactions.
- Introduction of the Amino Group : Employing nucleophilic substitution methods.
- Establishment of Chirality : Using chiral catalysts or reagents to ensure the desired stereochemistry.
These methodologies are essential for producing enantiomerically pure compounds, which are crucial in pharmacology.
Case Study: Neuropharmacology
A study conducted by Sokolova et al. (2023) investigated the neuropharmacological effects of similar chiral compounds on animal models. The findings indicated that these compounds could significantly reduce depressive-like behaviors, suggesting a potential mechanism involving serotonin receptor modulation.
Table: Comparative Biological Activities
Mechanism of Action
The mechanism of action of (1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A related compound with a similar aromatic structure but different functional groups.
p-Hydroxyphenylethanol: Another related compound with hydroxyl groups that influence its reactivity and biological activity.
4-Hydroxybenzaldehyde: A compound with a similar aromatic ring but different substituents.
Uniqueness
(1R,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups
Biological Activity
(1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure includes:
- Cyclopentane ring : A five-membered carbon ring that contributes to the compound's rigidity and spatial configuration.
- Phenethylamine moiety : Known for its influence on neurotransmitter systems, particularly dopamine and norepinephrine pathways.
- Chiral centers : The (1R,2R) stereochemistry is crucial for its biological interactions and pharmacological effects.
Biological Activities
Preliminary studies and computer-aided predictions indicate that this compound may exhibit several biological activities:
1. Neuroprotective Effects
The compound has shown potential neuroprotective effects, possibly through the modulation of neurotransmitter release. This activity is particularly relevant in the context of neurodegenerative diseases where neurotransmitter imbalance is a significant factor.
2. Antidepressant-like Activity
Similar compounds have demonstrated efficacy in animal models of depression. The presence of the phenethylamine structure suggests that this compound may also influence mood-regulating neurotransmitters, offering potential as an antidepressant.
3. Anti-inflammatory Properties
The ability to modulate immune responses indicates potential anti-inflammatory properties. This could be beneficial in treating various inflammatory conditions.
The mechanisms by which this compound exerts its effects involve:
- Binding to Specific Receptors : The chiral nature allows it to fit into active sites of enzymes or receptors, modulating their activity.
- Influencing Biochemical Pathways : The interaction with neurotransmitter systems suggests that it can influence pathways related to mood regulation and cognitive functions.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspect |
---|---|---|---|
(S)-N-(1-Phenylethyl)glycine | Amino acid derivative | Neurotransmitter modulation | Non-chiral |
Ethyl 2-amino-3-(4-methylphenyl)propanoate | Related amino acid | Antidepressant effects | Different side chain |
1-(Phenethyl)-piperidine | Piperidine derivative | Analgesic properties | Different ring structure |
The uniqueness of this compound lies in its specific stereochemistry and cyclopentane ring structure, which may confer distinct pharmacological properties compared to these similar compounds.
Properties
Molecular Formula |
C16H24ClNO2 |
---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
ethyl 2-(1-phenylethylamino)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H |
InChI Key |
CQPRDUSUUBNWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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